Thalidomide-O-C4-NH2 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

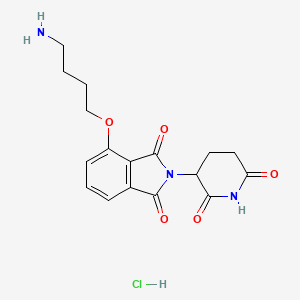

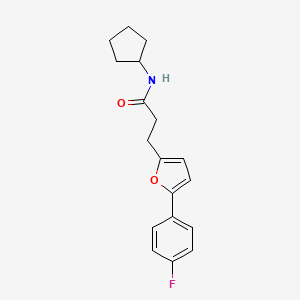

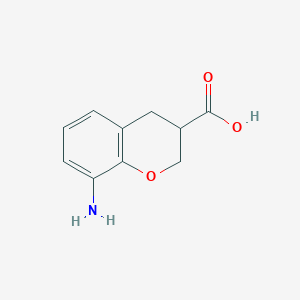

Thalidomide-O-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . It is used in PROTAC (Proteolysis-Targeting Chimeras) technology .

Synthesis Analysis

Opto-thalidomide-O-acetamide-C4-NH2 hydrochloride enables the synthesis of molecules for light-induced targeted protein degradation . This conjugate contains a Cereblon (CRBN) recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand . Many analogs are prepared to screen for optimal target degradation .Molecular Structure Analysis

The molecular formula of Thalidomide-O-C4-NH2 (hydrochloride) is C17H20ClN3O5 . Its molecular weight is 381.81 .Physical And Chemical Properties Analysis

Thalidomide-O-C4-NH2 (hydrochloride) appears as a solid, with a color ranging from white to light yellow . It is stored at 4°C, away from moisture .Scientific Research Applications

Angiogenesis Inhibition

Thalidomide has been identified as an inhibitor of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This property is significant in understanding its effects on embryonic development and potential therapeutic applications. For instance, D'Amato et al. (1994) demonstrated that thalidomide inhibits angiogenesis induced by basic fibroblast growth factor in a rabbit cornea assay, linking its antiangiogenic activity with teratogenicity (D'Amato, Loughnan, Flynn, & Folkman, 1994). Similarly, Sauer et al. (2000) found that thalidomide exerts anti-angiogenic effects on capillary structure development in embryoid bodies, suggesting its impact on vasculogenesis and angiogenesis during embryoid body development (Sauer, Günther, Hescheler, & Wartenberg, 2000).

Pharmaceutical Applications

Thalidomide's unique properties have led to its exploration as a treatment for various diseases. Bartlett, Dredge, and Dalgleish (2004) discussed the evolution of thalidomide and its derivatives as anticancer agents, especially in the context of multiple myeloma (Bartlett, Dredge, & Dalgleish, 2004). Moreover, Kim and Scialli (2011) highlighted its effectiveness in treating leprosy and multiple myeloma, marking a turning point in its therapeutic use (Kim & Scialli, 2011).

Analytical Methods

Simmons, Lush, and Figg (1997) developed a high-performance liquid chromatography method for monitoring thalidomide serum concentrations, indicating the importance of precise measurement techniques in clinical trials and treatments (Simmons, Lush, & Figg, 1997).

Novel Therapeutic Uses

Weeber et al. (2003) utilized a discovery support tool to generate novel hypotheses for potential new therapeutic uses of thalidomide, suggesting its application in treating conditions like acute pancreatitis and chronic hepatitis C (Weeber, Vos, Klein, Berg, Aronson, & Molema, 2003).

Mechanism of Action

Target of Action

The primary target of Thalidomide-O-C4-NH2 (hydrochloride), also known as Thalidomide - linker 9, is a protein called cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-O-C4-NH2 (hydrochloride) interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then degraded, which leads to a change in the protein composition of the cell .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-O-C4-NH2 (hydrochloride) involves the degradation of proteins . By binding to CRBN, Thalidomide-O-C4-NH2 (hydrochloride) alters the substrate specificity of the CRL4 CRBN E3 ligase complex . This leads to the degradation of non-native substrates, affecting various downstream cellular processes .

Pharmacokinetics

As a synthesized e3 ligase ligand-linker conjugate, it is designed for use in protac technology This suggests that it may have properties that allow it to effectively enter cells, bind to its target, and induce protein degradation

Result of Action

The result of Thalidomide-O-C4-NH2 (hydrochloride)'s action is the degradation of specific proteins within the cell . . This can have various effects at the molecular and cellular level, depending on the specific proteins that are degraded.

Future Directions

The future directions of Thalidomide-O-C4-NH2 (hydrochloride) are likely to be influenced by ongoing research in the field of targeted protein degradation and PROTAC technology . As this compound plays a crucial role in these areas, advancements could lead to the development of more effective therapeutic strategies.

properties

IUPAC Name |

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXZGWPQXJYEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)

![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)